4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate
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Overview
Description
4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of ethyl, dimethoxy, and sulfurofluoridate groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate typically involves the reaction of 4-ethyl-2,6-dimethoxyphenol with a suitable sulfur-fluorine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. In batch processes, the reactants are mixed in a reactor and allowed to react for a specified period, followed by purification steps such as distillation or chromatography. Continuous flow processes, on the other hand, involve the continuous addition of reactants and removal of products, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfurofluoridate group to thiol or sulfide derivatives.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfurofluoridate group can act as a reactive site, facilitating the formation or cleavage of chemical bonds. The compound’s effects are mediated through pathways involving sulfur chemistry, which can influence various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,6-dimethoxyphenol: Similar structure but lacks the sulfurofluoridate group.
2,6-Dimethoxyphenyl sulfurofluoridate: Similar structure but lacks the ethyl group.
4-Ethylphenyl sulfurofluoridate: Similar structure but lacks the methoxy groups.
Uniqueness
4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate is unique due to the combination of ethyl, dimethoxy, and sulfurofluoridate groups on a single phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-ethyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO5S/c1-4-7-5-8(14-2)10(9(6-7)15-3)16-17(11,12)13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXHNASQQMQJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)OS(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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